5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene
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Overview
Description
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is a heterocyclic organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 5th position, a bromomethyl group at the 3rd position, and a methyl group at the 2nd position on the benzothiophene ring. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-1-benzothiophene to introduce the bromine atom at the 5th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The bromomethyl group can be introduced through a radical bromination reaction using NBS and a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Scientific Research Applications
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers
Mechanism of Action
The mechanism of action of 5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-1-benzothiophene: Lacks the bromomethyl group, resulting in different reactivity and applications.
3-Bromo-2-methyl-1-benzothiophene: Lacks the bromine atom at the 5th position, affecting its chemical properties.
2-Methyl-1-benzothiophene: Lacks both bromine atoms, leading to distinct chemical behavior.
Uniqueness
5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is unique due to the presence of both bromine atoms and the bromomethyl group, which confer specific reactivity patterns and potential for diverse functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
1934694-95-7 |
---|---|
Molecular Formula |
C10H8Br2S |
Molecular Weight |
320 |
Purity |
95 |
Origin of Product |
United States |
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